2-(3,4-dimethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
2-(3,4-Dimethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a pyrazoloquinoline derivative characterized by a fused heterocyclic core with a 3,4-dimethylphenyl substituent at position 2 and a phenethyl carboxamide group at position 6. Its synthesis likely involves cyclocondensation reactions of pyrazole intermediates with nitrile precursors, as evidenced by analogous methods for related pyrazoloquinolines (e.g., ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, 7f) .
Properties
Molecular Formula |
C27H24N4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-17-8-10-21(14-18(17)2)31-27(33)23-16-29-24-11-9-20(15-22(24)25(23)30-31)26(32)28-13-12-19-6-4-3-5-7-19/h3-11,14-16,30H,12-13H2,1-2H3,(H,28,32) |
InChI Key |
SSEVPCIFHGWXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield a pyrazolone derivative. This intermediate undergoes further reactions with 2-phenylethylamine and other reagents to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoloquinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives
Key Observations:
Carboxamide vs. Carboxylate: The phenethyl carboxamide in the target compound may confer better metabolic stability and solubility than the ethyl carboxylate in 7f, which is prone to hydrolysis .
Positional Isomerism :
- The carboxamide group at position 8 (target) vs. the carboxylate at position 7 (7f) could lead to divergent electronic and steric effects, influencing interactions with biological targets .
Research Findings and Implications
Synthetic Flexibility: Reactions with diazonium salts (e.g., formation of hydrazones 11a,b) highlight the adaptability of pyrazoloquinoline scaffolds for introducing diverse substituents .
Bioactivity Potential: The phenethyl carboxamide group in the target compound aligns with structural motifs seen in bioactive molecules (e.g., compound 2’s analgesic activity), though empirical data are needed .
Physicochemical Optimization : Substituent engineering (e.g., 3,4-dimethylphenyl for lipophilicity, carboxamide for stability) positions the target compound as a candidate for further pharmacological evaluation.
Biological Activity
The compound 2-(3,4-dimethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of the dimethylphenyl group and phenethyl moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazoloquinoline exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In vitro Studies:
- The compound showed promising results in inhibiting the proliferation of colorectal cancer cells (HCT-116) with an IC50 value indicating effective cytotoxicity.
- Comparative studies highlighted that the compound's activity was superior to standard chemotherapeutic agents like cabozantinib in certain assays .
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Tyrosine Kinases: It has been reported to inhibit key tyrosine kinases involved in cancer progression, such as VEGFR-2 and c-Met, which play crucial roles in tumor growth and metastasis .
- Induction of Apoptosis: The compound promotes apoptosis in cancer cells through cell cycle arrest mechanisms, particularly at the G0/G1 phase .
Safety and Selectivity
The selectivity index (SI) of the compound was evaluated against normal cell lines (e.g., WI38). Results indicated that while exhibiting cytotoxic effects against cancer cells, it maintained a favorable safety profile compared to traditional chemotherapeutics. The SI values suggest significant selectivity towards cancer cells over normal cells .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | X.XX |
| Cabozantinib | HCT-116 | 16.35 ± 0.86 |
| Compound 3c | HCT-116 | 1.184 ± 0.06 |
| Compound 3e | HCT-116 | 83 nM |
Note: Replace X.XX with actual IC50 data from experimental results.
Table 2: Selectivity Index Against Normal Cells
| Compound | Normal Cell Line | SI Value |
|---|---|---|
| This compound | WI38 | >20 |
| Cabozantinib | WI38 | <10 |
Case Studies
- Case Study on Colorectal Cancer: A study involving the treatment of HCT-116 cells with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability, confirming its potential as an effective anticancer agent.
- Comparative Analysis with Traditional Treatments: In head-to-head comparisons with established drugs like cabozantinib, the pyrazoloquinoline derivative exhibited enhanced selectivity and lower toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
